Ova peptide (257-264), also known as SIINFEKL, is an octameric peptide derived from ovalbumin, a glycoprotein found in egg whites. This peptide serves as a critical epitope for the major histocompatibility complex class I molecule, specifically H-2Kb, facilitating the activation of CD8+ T cells in immunological responses. It plays a significant role in research related to T cell activation and vaccine development.
The Ova peptide (257-264) is sourced from ovalbumin, which is primarily obtained from chicken egg whites. Ovalbumin is recognized for its immunogenic properties and serves as a model antigen in various immunological studies. The specific sequence of the peptide is derived from the larger ovalbumin protein and is crucial for its ability to elicit immune responses.
Ova peptide (257-264) can be classified as:
The synthesis of Ova peptide (257-264) typically employs solid-phase peptide synthesis techniques. This method involves the following steps:
The synthesis process may involve the use of trifluoroacetic acid salts to enhance solubility and stability during biological assays. The final product is usually lyophilized for storage and transport.
The molecular structure of Ova peptide (257-264) can be represented by its sequence:
Ova peptide (257-264) primarily participates in immunological reactions where it binds to major histocompatibility complex class I molecules on antigen-presenting cells. This interaction is crucial for T cell activation.
The binding of Ova peptide (257-264) to H-2Kb facilitates the presentation of this epitope to CD8+ T cells, leading to their activation and subsequent immune response. This process can be quantified using assays such as ELISPOT, which measures interferon-gamma release from activated T cells.
The mechanism of action for Ova peptide (257-264) involves several key steps:
This mechanism underscores the importance of Ova peptide (257-264) in vaccine development and immunotherapy, particularly in enhancing anti-tumor immunity.
Ova peptide (257-264) has several significant applications in scientific research:
OVA peptide (257-264), with the amino acid sequence SIINFEKL, is the preeminent model epitope for studying MHC class I-restricted immune responses in murine systems. This octameric peptide, derived from chicken ovalbumin (Uniprot: P01012), binds the H-2Kb molecule with high affinity, making it indispensable for foundational immunology research [1] [6] [8]. Its immunodominance enables consistent activation of CD8+ T cells, facilitating precise monitoring of cytotoxic T lymphocyte (CTL) responses in assays like ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays [6] [8].
The peptide's utility extends to in vivo tracking of antigen-presenting cells (APCs) using monoclonal antibodies (e.g., clone 25-D1.16), which specifically recognize the H-2Kb/SIINFEKL complex but not unbound H-2Kb or irrelevant peptide-MHC complexes [2] [5]. This specificity has advanced studies of APC localization and antigen presentation dynamics in infection and cancer models [5]. Additionally, SIINFEKL-loaded tetramers and dextramers are critical tools for identifying antigen-specific T cells, underscoring its role as a benchmark for TCR-pMHC interactions [6].
Table 1: Key Physicochemical Properties of OVA (257-264)
| Property | Value | Significance |
|---|---|---|
| Sequence | SIINFEKL | H-2Kb-restricted epitope |
| Molecular Formula | C45H74N10O13 | Defines chemical identity |
| Molecular Weight | 963.13 g/mol | Impacts pharmacokinetics and solubility |
| Purity | >90–95% (HPLC/MS) | Ensures experimental reproducibility |
| Solubility | 1 mg/mL in water or DMSO | Facilitates in vitro loading and cell pulsing |
| CAS Number | 138831-86-4 | Unique identifier for commercial synthesis |
The SIINFEKL peptide adopts an extended conformation within the antigen-binding groove of H-2Kb, stabilized by anchor residues at positions P5 (Phe) and P8 (Leu). These residues engage the B and F pockets of the MHC-I molecule, respectively, through hydrophobic interactions [3] [9]. Structural analyses (e.g., X-ray crystallography) reveal that the peptide's Asn-P6 and Glu-P7 residues form hydrogen bonds with H-2Kb α-helices, while the N-terminal Ser-P1 and C-terminal Leu-P8 contribute to stability through electrostatic and van der Waals forces [9].
Notably, SIINFEKL binding induces conformational changes in H-2Kb, altering epitopes recognized by monoclonal antibodies. For example, the 28.8.6 antibody epitope is stabilized by SIINFEKL but not by vesicular stomatitis virus (VSV) nucleoprotein peptides, demonstrating peptide-dependent conformational plasticity [9]. Alanine substitution studies further highlight the sensitivity of these epitopes: Replacing Phe-P5 or Leu-P8 disrupts H-2Kb stability and antibody binding, underscoring the anchor residues' non-redundant roles [9] [10].
Table 2: Critical Residues in SIINFEKL-H-2Kb Interaction
| Peptide Position | Residue | Function | Interaction with H-2Kb |
|---|---|---|---|
| P1 | Ser | N-terminal anchor | Hydrogen bonding with Tyr171 |
| P5 | Phe | Primary anchor (B pocket) | Hydrophobic packing with Phe33 |
| P6 | Asn | TCR contact point | Hydrogen bonding with Glu152 |
| P7 | Glu | Influences TCR recognition | Salt bridge with Arg155 |
| P8 | Leu | Primary anchor (F pocket) | Hydrophobic interaction with Trp147 |
The generation of SIINFEKL from full-length ovalbumin involves distinct cellular pathways depending on antigen source and context. Endogenous processing of ovalbumin requires proteasomal degradation followed by TAP (Transporter Associated with Antigen Processing)-dependent translocation into the endoplasmic reticulum (ER). Here, SIINFEKL is loaded onto H-2Kb via the peptide-loading complex (PLC) [4] [7]. Studies using TAP1-deficient macrophages reveal that full-length ovalbumin processing is severely impaired without functional TAP transporters, confirming this pathway's dominance [4].
Conversely, exogenous antigens (e.g., bacterial fusion proteins like Crl-OVA or MBP-Crl-OVA) undergo TAP-independent cross-presentation. These proteins generate SIINFEKL in endosomal compartments, bypassing cytosolic proteasomes. This pathway is 50-fold less efficient than direct peptide loading but remains physiologically relevant for APC activation [4] [7]. Dendritic cells (DCs) pulsed with SIINFEKL peptide prime CD8+ T cells more effectively than those pulsed with whole ovalbumin, highlighting the kinetic advantage of pre-processed epitopes [7].
Differences in epitope accessibility also influence processing:
Table 3: Pathways for SIINFEKL Epitope Generation
| Antigen Source | Processing Pathway | Key Dependencies | Efficiency |
|---|---|---|---|
| Full-length ovalbumin | Endogenous | Proteasome, TAP transporter | High |
| Bacterial fusion proteins | Cross-presentation | Endosomal proteases, TAP-independent | Moderate |
| Synthetic SIINFEKL peptide | Direct MHC-I loading | Cell-surface peptide exchange | Very High |
Concluding Remarks
OVA peptide (257-264) remains a cornerstone of immunological research due to its well-defined interactions with H-2Kb and versatility in studying antigen presentation. Its structural and functional characteristics provide a template for understanding broader principles of MHC-I-restricted immunity, from TCR engagement to vaccine design. Future work may leverage this model to decipher mechanisms of tumor antigen presentation or T cell tolerance.
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